Ethyl 4-bromo-3-chlorobenzoate

Descripción general

Descripción

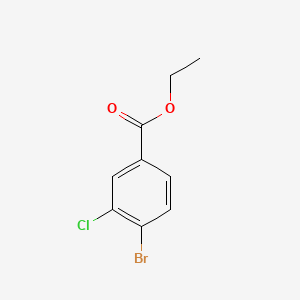

Ethyl 4-bromo-3-chlorobenzoate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 3 on the benzene ring are substituted with bromine and chlorine atoms, respectively, and the carboxyl group is esterified with an ethyl group. This compound is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-chlorobenzoate can be synthesized through a multi-step process starting from benzoic acid. The typical synthetic route involves:

Bromination: Benzoic acid is first brominated at the para position using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

Chlorination: The brominated benzoic acid is then chlorinated at the meta position using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-bromo-3-chlorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acids or bases.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products:

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: 4-bromo-3-chlorobenzyl alcohol.

Hydrolysis: 4-bromo-3-chlorobenzoic acid.

Aplicaciones Científicas De Investigación

Ethyl 4-bromo-3-chlorobenzoate is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

Material Science: As a precursor for the synthesis of polymers and advanced materials.

Biological Studies: In the study of enzyme-catalyzed reactions and metabolic pathways.

Mecanismo De Acción

The mechanism of action of ethyl 4-bromo-3-chlorobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing bromine and chlorine atoms on the benzene ring makes the compound more susceptible to nucleophilic attack. The ester group can undergo hydrolysis or reduction, leading to the formation of various derivatives. These reactions are facilitated by the electron-deficient nature of the aromatic ring and the ester carbonyl group .

Comparación Con Compuestos Similares

Ethyl 4-bromo-3-chlorobenzoate can be compared with other similar compounds such as:

Ethyl 4-bromobenzoate: Lacks the chlorine substituent, making it less reactive towards nucleophiles.

Ethyl 3-chlorobenzoate: Lacks the bromine substituent, resulting in different reactivity patterns.

Mthis compound: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

Uniqueness: The combination of bromine and chlorine substituents on the benzene ring, along with the ethyl ester group, gives this compound unique reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications .

Actividad Biológica

Ethyl 4-bromo-3-chlorobenzoate is a halogenated organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The compound features a benzene ring substituted with bromine and chlorine atoms, which significantly influence its chemical reactivity and biological interactions. The presence of these halogens enhances the compound's ability to interact with various biological targets, making it a valuable tool in biochemical research.

The biological activity of this compound is primarily attributed to its role as a chemical probe in enzyme-catalyzed reactions. Its halogenated structure allows it to act as either a substrate or an inhibitor for various enzymes. The specific mechanisms include:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity. This is particularly relevant in studies involving esterases, where the ester bond can be hydrolyzed, releasing the active carboxylic acid form.

- Substrate Interaction : this compound can serve as a substrate in biochemical assays, facilitating the study of enzyme kinetics and substrate specificity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through specific molecular pathways. Further research is necessary to elucidate the precise mechanisms involved and to assess its efficacy in vivo.

Case Studies and Research Findings

- Enzyme Interaction Studies : In one study, this compound was used to investigate its interaction with carboxylesterases. The results demonstrated that the compound could effectively inhibit enzyme activity, suggesting potential applications in drug design targeting esterases .

- Antimicrobial Activity Assessment : A series of experiments assessed the compound's antimicrobial effects against Gram-positive and Gram-negative bacteria. The findings indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : A study focused on the compound's impact on cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 4-bromo-2-chlorobenzoate | Similar halogen substitutions | Moderate antimicrobial activity |

| Ethyl 4-bromo-3-fluorobenzoate | Fluorine instead of chlorine | Enhanced enzyme inhibition |

| Ethyl 4-chloro-2-bromobenzoate | Different halogen positions | Varying anticancer properties |

Propiedades

IUPAC Name |

ethyl 4-bromo-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEKZEDRMMGDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.